2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE typically involves the reaction of thiophene-2-carboxaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules . The ketone group can undergo keto-enol tautomerism, influencing its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Thenoylacetonitrile: Similar structure but lacks the ketone group.
3-Oxo-2-phenylpropanenitrile: Contains a phenyl group instead of a thiophene ring.
4-Methoxybenzoylacetonitrile: Contains a methoxybenzene ring instead of a thiophene ring.
Uniqueness
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE is unique due to the presence of both a nitrile and a ketone group attached to a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H6N2OS |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)propanedinitrile |
InChI |
InChI=1S/C9H6N2OS/c10-5-7(6-11)4-8(12)9-2-1-3-13-9/h1-3,7H,4H2 |
InChI Key |
UXFNCPLEBYWIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(C#N)C#N |
Origin of Product |
United States |
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